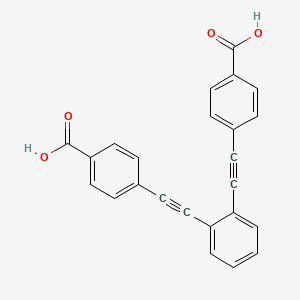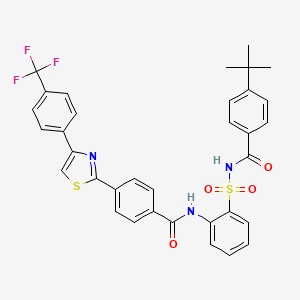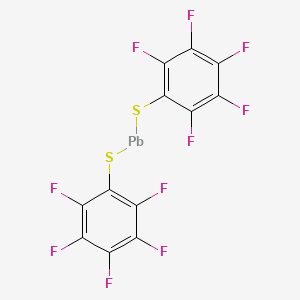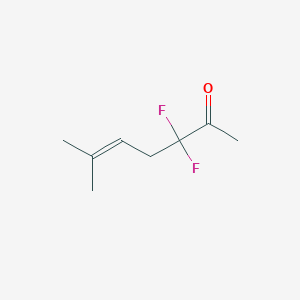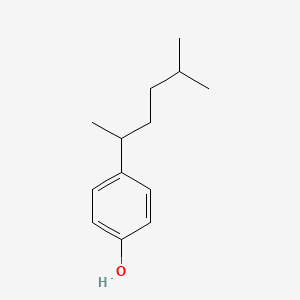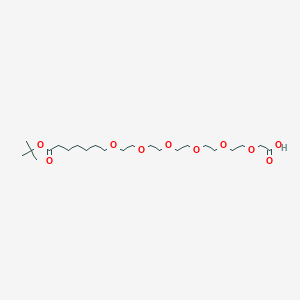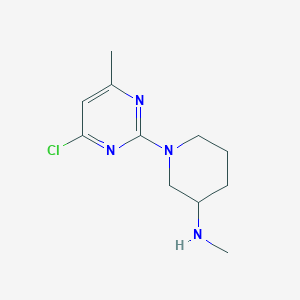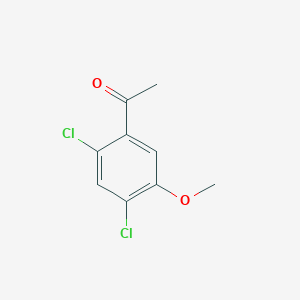
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one is a synthetic organic compound with the molecular formula C9H8Cl2O2. It is known for its unique chemical structure, which includes two chlorine atoms and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-5-methoxybenzoyl chloride with ethylmagnesium bromide, followed by chlorination. Another method includes the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without solvent at temperatures between 110°C and 180°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives.
科学的研究の応用
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of substituted benzene derivatives, which are important intermediates in the preparation of drugs and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is often studied through experimental and computational methods to understand its behavior at the molecular level .
類似化合物との比較
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one: This compound also contains chlorine and methoxy groups but differs in the position of the substituents.
1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of chlorine atoms, leading to different chemical properties.
特性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
1-(2,4-dichloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)6-3-9(13-2)8(11)4-7(6)10/h3-4H,1-2H3 |
InChIキー |
OPDGOSQADBJAJV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
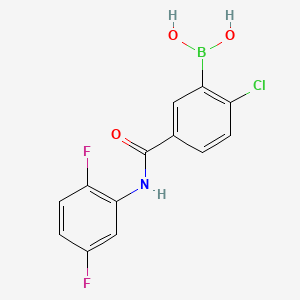
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
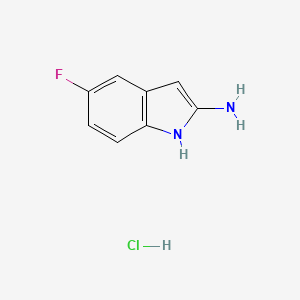
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
